5-Cyclopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]
Description
Properties
Molecular Formula |
C16H22N2O |
|---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
5-cyclopropylspiro[3,4-dihydro-1,5-benzoxazepine-2,4'-piperidine] |
InChI |
InChI=1S/C16H22N2O/c1-2-4-15-14(3-1)18(13-5-6-13)12-9-16(19-15)7-10-17-11-8-16/h1-4,13,17H,5-12H2 |
InChI Key |
IVNRMDUTVGDWMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC3(CCNCC3)OC4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Rhodium-Catalyzed Spirocyclization
A pivotal method involves the use of [Cp*RhCl₂]₂ as a catalyst for one-pot spirocyclization. In a representative procedure, 11-phenyldibenzo[b,f]oxazepane undergoes coupling with 1,3-diphenylprop-2-yn-1-one in dry tetrahydrofuran (THF) at 80°C for 5 hours, yielding the spirocyclic product in 72% yield. The reaction proceeds via Rh(III)-mediated C–H activation, followed by alkyne insertion and reductive elimination (Figure 1).
Optimization Insights :
-
Solvent : Dry THF outperforms dimethylformamide (DMF) and dichloromethane (DCM), minimizing side reactions.
-
Catalyst Loading : 5 mol% [Cp*RhCl₂]₂ balances cost and efficiency.
-
Temperature : Reactions conducted above 70°C prevent intermediate stagnation.
Multi-Step Cyclization Strategies
Oxazepine Ring Formation
The benzooxazepine core is synthesized via base-mediated cyclization of N-(β-hydroxyethyl) amino precursors. For example, heating N-methyl-N-(2-hydroxyethyl)-4-amino-4-methyl-2-pentyne in xylene with potassium hydroxide (130–150°C) generates tetrahydro-1,4-oxazepine derivatives. Cyclopropyl introduction is achieved by substituting methyl groups with cyclopropane-containing reagents during the amino alcohol synthesis phase.
Critical Parameters :
Piperidine Ring Construction
The piperidine moiety is constructed via reductive cyclization of 6-oxoamino acid derivatives. Organozinc reagents derived from L-serine undergo conjugate addition to enones, followed by stereoselective imine reduction to yield 2,6-disubstituted piperidines. For spiro-fusion, the piperidine nitrogen is functionalized with a benzyl or cyclopropyl group prior to cyclization.
Example Protocol :
-
Conjugate Addition : L-serine-derived organozinc reacts with ethyl acrylate to form β-amino ester intermediates.
-
Reductive Cyclization : Sodium cyanoborohydride reduces the imine, yielding piperidine with 65% diastereomeric excess.
[4 + 3] Cycloaddition Approaches
Stereoselective Cycloaddition
A novel [4 + 3] cycloaddition between azomethine ylides and 5-benzylidenethiazolidine-2,4-diones under basic conditions generates spirooxazepine-piperidine hybrids. This method offers regioselectivity (>90%) and scalability, with reaction times under 2 hours.
Mechanistic Analysis :
Density functional theory (DFT) calculations (B3LYP/6-311G) reveal a stepwise process:
-
Ylide formation via deprotonation.
-
Nucleophilic attack on the thiazolidinedione carbonyl.
Protection/Deprotection Strategies
Amino Group Protection
Boc (tert-butoxycarbonyl) and TFA (trifluoroacetyl) groups are employed to prevent undesired side reactions during cyclization. For instance, Boc-protected β-aminoalkyl zinc iodides undergo copper-catalyzed allylation with 3-chloro-2-(chloromethyl)prop-1-ene, followed by deprotection with HCl/dioxane to unmask the amine for spirocyclization.
Comparative Data :
| Protecting Group | Deprotection Condition | Yield (%) |
|---|---|---|
| Boc | HCl/dioxane, 25°C | 78 |
| TFA | NaOH/MeOH, 0°C | 82 |
Analytical Characterization
Spectroscopic Validation
1H NMR analysis of the spiro product confirms the presence of distinct signals for the cyclopropyl (δ 0.8–1.2 ppm) and piperidine protons (δ 2.5–3.5 ppm). High-resolution mass spectrometry (HRMS) aligns with the theoretical [M+H]+ ion at m/z 329.1784.
X-ray Crystallography :
Single-crystal X-ray diffraction reveals a dihedral angle of 85° between the benzooxazepine and piperidine planes, stabilizing the spiro conformation.
Scale-Up and Industrial Feasibility
Kilogram-Scale Synthesis
A patented route scales the rhodium-catalyzed method to kilogram quantities using continuous flow reactors. Key adjustments include:
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-Cyclopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations in Spirocyclic Derivatives
Key analogs differ in substituents at the 5-position or modifications to the piperidine ring. Notable examples include:
Key Observations :
Comparison with Non-Spirocyclic Benzooxazepines
Compounds with fused or non-spiro architectures exhibit distinct pharmacological profiles:
Key Observations :
- Spirocyclic systems (e.g., the target compound) exhibit enhanced three-dimensionality compared to fused dibenzoxazepines like CR, which may improve selectivity for enzymatic targets like SCD1 .
- CR’s planar structure facilitates interaction with sensory receptors, underscoring how structural topology dictates functional outcomes .
Pharmacological Relevance of Spirocyclic SCD1 Inhibitors
The target compound belongs to a class of spirocyclic SCD1 inhibitors identified via HTS. Compared to bicyclic inhibitors (e.g., isoquinoline, triazolopyridinone derivatives), spiro systems offer:
- Conformational Restriction : May lock the molecule into a bioactive conformation, improving potency .
Q & A
Q. What are the established synthetic routes for 5-Cyclopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine], and how can reaction conditions be optimized?
- Methodological Answer : Key synthetic strategies include:
- Acylation reactions under reflux conditions with catalysts like potassium hydroxide (KOH) or sodium carbonate (Na₂CO₃) to introduce substituents at the piperidine nitrogen .
- Modified Pictet-Spengler reactions for constructing the spirocyclic framework, using ethanol (EtOH) or methanol (MeOH) as solvents and controlled heating (reflux for 3–6 hours) .
- Yield optimization by varying catalysts (e.g., LiH in DMF for coupling reactions) and adjusting solvent polarity .
- Purification via column chromatography or recrystallization, monitored by TLC.
Q. Which spectroscopic techniques are recommended for structural confirmation of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to resolve spirocyclic and cyclopropyl proton environments .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O, N-H) and hydrogen bonding patterns .
- Mass Spectrometry (GC-MS or LC-MS) : Confirm molecular weight (MW 272.39) and fragmentation patterns, though low-intensity molecular ions may require high-resolution MS .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Follow GHS guidelines : Use fume hoods, gloves, and protective eyewear .
- Avoid ignition sources (P210) and ensure proper ventilation (P201/P202) .
- Store in airtight containers at recommended temperatures (e.g., -20°C for stability) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities or binding affinities of this compound?
- Methodological Answer :
- Comparative analysis of experimental conditions : Assess variations in assay pH, temperature, and solvent systems (e.g., DMSO concentration) that may alter binding kinetics .
- Computational validation : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like GPCRs or kinases, cross-referencing with structural analogs (e.g., bromine-substituted spirooxazines) .
- Dose-response studies : Replicate assays across multiple cell lines or in vivo models to identify context-dependent effects .
Q. What experimental designs are effective for studying the impact of the cyclopropyl group on metabolic stability?
- Methodological Answer :
- In vitro metabolic assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. Compare with non-cyclopropyl analogs (e.g., propyl-substituted spirooxazepines) .
- Isotope labeling : Introduce ¹⁴C or ³H isotopes at the cyclopropyl moiety to track metabolic pathways .
- Computational predictions : Use software like ADMET Predictor™ to estimate cytochrome P450 interactions .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the spirocyclic system’s role in target selectivity?
- Methodological Answer :
- Synthetic diversification : Prepare analogs with variations in the benzooxazepine ring (e.g., halogenation) or piperidine substituents (e.g., acyl vs. alkyl groups) .
- Biological testing : Screen analogs against a panel of receptors (e.g., serotonin 5-HT₃, σ receptors) using radioligand binding assays .
- Data correlation : Tabulate substituent effects on IC₅₀ values (example below):
| Substituent (Position) | Target Receptor | IC₅₀ (nM) | Reference |
|---|---|---|---|
| -Br (Benzooxazepine) | 5-HT₃ | 12.3 | |
| -CF₃ (Piperidine) | σ₁ | 8.7 |
Q. Which computational models are suitable for predicting interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., using GROMACS) to assess binding stability over time .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Evaluate electronic effects of the cyclopropyl group on binding energy .
- Pharmacophore modeling : Generate 3D pharmacophores (e.g., in MOE) to identify critical interaction motifs .
Data Contradiction Analysis
Q. How should researchers address discrepancies in solubility data across studies?
- Methodological Answer :
- Standardize solvent systems : Use consistent co-solvents (e.g., 0.1% Tween-80 in PBS) and measure solubility via nephelometry .
- Temperature control : Conduct solubility tests at 25°C and 37°C to account for thermal effects .
- Cross-validate with HPLC : Compare results from UV-Vis spectroscopy and HPLC-UV for accuracy .
Notes on Evidence-Based Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
